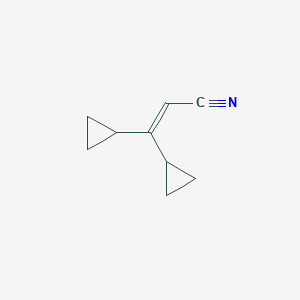
4-Bromo-4'-(bromomethyl)-2,2',6,6'-tetrafluoro-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-4’-(bromomethyl)-2,2’,6,6’-tetrafluoro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of bromine and fluorine atoms attached to the biphenyl core. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4’-(bromomethyl)-2,2’,6,6’-tetrafluoro-1,1’-biphenyl can be achieved through several methods, including:
Suzuki–Miyaura Coupling: This method involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst.
Electrophilic Aromatic Substitution: This method involves the bromination of biphenyl derivatives using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.
化学反応の分析
Types of Reactions
4-Bromo-4’-(bromomethyl)-2,2’,6,6’-tetrafluoro-1,1’-biphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation can produce biphenyl ketones or carboxylic acids.
科学的研究の応用
4-Bromo-4’-(bromomethyl)-2,2’,6,6’-tetrafluoro-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Materials Science: The compound is used in the development of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs).
Biology and Medicine:
作用機序
The mechanism of action of 4-Bromo-4’-(bromomethyl)-2,2’,6,6’-tetrafluoro-1,1’-biphenyl involves its interaction with various molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity and interaction with other molecules. The compound can participate in various chemical reactions, including electrophilic and nucleophilic substitutions, which are facilitated by the presence of electron-withdrawing fluorine atoms .
類似化合物との比較
Similar Compounds
4-Bromo-4’-hydroxybiphenyl: This compound has a hydroxyl group instead of a bromomethyl group and is used as an intermediate in organic synthesis.
4-Bromo-4’-methoxybiphenyl: Similar to the hydroxyl derivative but with a methoxy group, it is used in the synthesis of various organic compounds.
Uniqueness
4-Bromo-4’-(bromomethyl)-2,2’,6,6’-tetrafluoro-1,1’-biphenyl is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens enhances its reactivity and makes it a valuable compound in synthetic chemistry and materials science.
特性
CAS番号 |
646508-10-3 |
|---|---|
分子式 |
C13H6Br2F4 |
分子量 |
397.99 g/mol |
IUPAC名 |
2-(4-bromo-2,6-difluorophenyl)-5-(bromomethyl)-1,3-difluorobenzene |
InChI |
InChI=1S/C13H6Br2F4/c14-5-6-1-8(16)12(9(17)2-6)13-10(18)3-7(15)4-11(13)19/h1-4H,5H2 |
InChIキー |
KRJYRKMDKOMXBJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1F)C2=C(C=C(C=C2F)Br)F)F)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![S-{3,5-Dichloro-6-[(diethoxyphosphorothioyl)oxy]pyridin-2-yl}-L-cysteine](/img/structure/B12587662.png)
![1-[2-(Benzyloxy)-3,5-dimethylphenyl]ethan-1-one](/img/structure/B12587664.png)
![3-[3-(Methanesulfonyl)phenyl]propan-1-ol](/img/structure/B12587674.png)

![5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylbutoxy)phenyl]benzamide](/img/structure/B12587695.png)
![1-[([1,1'-Biphenyl]-4-yl)methyl]-1H-indole](/img/structure/B12587697.png)

![Benzene, 1-[(2-chloro-2-methoxy-2-phenylethyl)thio]-4-methyl-](/img/structure/B12587707.png)

methanone](/img/structure/B12587716.png)
![4-[(2-Hydroxyethoxy)carbonyl]benzene-1,2-dicarboxylate](/img/structure/B12587718.png)
![Methanesulfonic acid--3-[(triphenylmethyl)sulfanyl]propan-1-ol (1/1)](/img/structure/B12587719.png)

